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Compound of Interest

Compound Name: ST1936

Cat. No.: B1139104 Get Quote

For Researchers, Scientists, and Drug Development Professionals

ST1936, with the chemical name 2-(5-chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine,

is a selective and potent agonist of the serotonin 6 (5-HT6) receptor.[1][2] This document

provides a comprehensive overview of its pharmacological properties, including its binding

affinity, functional activity, and pharmacokinetic profile, supported by detailed experimental

methodologies and visual representations of its mechanism of action.

Binding Affinity and Selectivity
ST1936 exhibits a nanomolar affinity for the human 5-HT6 receptor. Its selectivity has been

evaluated against a panel of other receptors, demonstrating a preference for the 5-HT6

receptor.

Table 1: Binding Affinity (Ki) of ST1936 at Various Receptors

Receptor Species Ki (nM)

5-HT6 Human 13[1]

5-HT7 Human 168[1]

5-HT2B Human 245[1]

α2-adrenergic Human/Rat 300
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Functional Activity
ST1936 acts as a full agonist at the 5-HT6 receptor, which is a Gs-protein-coupled receptor

(GPCR). Activation of the 5-HT6 receptor by ST1936 initiates a signaling cascade that leads to

the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine

monophosphate (cAMP) levels. This signaling pathway further modulates the activity of

downstream effectors, including protein kinase A (PKA), extracellular signal-regulated kinases

1/2 (ERK1/2), and the non-receptor tyrosine kinase, Fyn.

Signaling Pathway of ST1936 at the 5-HT6 Receptor
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Caption: ST1936-mediated 5-HT6 receptor signaling cascade.

Pharmacokinetic Profile
The pharmacokinetic properties of ST1936 and its primary metabolites, ST4166 (N-oxide) and

ST5523 (N-demethyl), have been characterized in rats following intraperitoneal administration.

Table 2: Pharmacokinetic Parameters of ST1936 and its Metabolites in Rats (20 mg/kg, i.p.)
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Compound Matrix Tmax (h)
Elimination
Half-life (h)

Brain/Plasma
AUC Ratio

ST1936 Plasma ~0.25 ~1 53

Brain ~0.25 ~1

ST4166 Plasma 0.25 - 0.5 ~1 0.10

Brain 0.25 - 0.5 ~1

ST5523 Plasma ~0.25 ~1 11

Brain ~1 ~1

These data indicate that ST1936 is rapidly absorbed and readily crosses the blood-brain

barrier, achieving significantly higher concentrations in the brain compared to plasma. Its

metabolites also have short half-lives.

Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the

pharmacological profile of ST1936.

This assay is employed to determine the binding affinity (Ki) of ST1936 for the 5-HT6 receptor.

Experimental Workflow for Radioligand Binding Assay
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Caption: Workflow for determining receptor binding affinity.
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Protocol Details:

Membrane Preparation: Membranes are prepared from HEK-293 cells stably expressing the

human 5-HT6 receptor. Cells are homogenized in a cold lysis buffer and centrifuged to pellet

the membranes. The pellet is then resuspended in the final assay buffer.

Binding Reaction: The assay is typically performed in a 96-well plate format. A constant

concentration of a suitable radioligand, such as [³H]-lysergic acid diethylamide ([³H]-LSD), is

incubated with the cell membranes in the presence of varying concentrations of the

unlabeled test compound (ST1936). Non-specific binding is determined in the presence of a

high concentration of a non-radiolabeled competitor.

Separation and Quantification: The reaction is terminated by rapid filtration through glass

fiber filters, which trap the membranes with the bound radioligand. The filters are then

washed to remove unbound radioligand. The amount of radioactivity retained on the filters is

quantified using a scintillation counter.

Data Analysis: The concentration of ST1936 that inhibits 50% of the specific binding of the

radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is

then calculated from the IC50 value using the Cheng-Prusoff equation.

This assay measures the ability of ST1936 to stimulate the production of cAMP, a key second

messenger in the 5-HT6 receptor signaling pathway.

Experimental Workflow for cAMP Assay
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Caption: Workflow for measuring agonist-induced cAMP production.

Protocol Details:

Cell Culture and Stimulation: HEK-293 cells stably expressing the 5-HT6 receptor are

cultured to an appropriate confluency. The cells are then harvested and resuspended in a
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stimulation buffer containing a phosphodiesterase inhibitor, such as IBMX, to prevent the

degradation of cAMP. The cells are then stimulated with varying concentrations of ST1936
for a defined period.

cAMP Measurement: Following stimulation, the cells are lysed, and the intracellular cAMP

concentration is measured. Several methods can be employed for cAMP quantification,

including Homogeneous Time-Resolved Fluorescence (HTRF), LANCE® TR-FRET assays,

and AlphaScreen® technology. These are competitive immunoassays where endogenously

produced cAMP competes with a labeled cAMP tracer for binding to a specific antibody.

Data Analysis: The concentration of ST1936 that produces 50% of the maximal response

(EC50) is determined by fitting the concentration-response data to a sigmoidal dose-

response curve.

Conclusion
ST1936 is a valuable research tool for investigating the physiological and pathological roles of

the 5-HT6 receptor. Its high affinity, selectivity, and potent agonist activity, coupled with its

ability to penetrate the central nervous system, make it a suitable candidate for in vitro and in

vivo studies. The detailed pharmacological profile and experimental methodologies provided in

this guide offer a solid foundation for researchers and drug development professionals working

in the field of serotonergic neurotransmission and related disorders.
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st1936]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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